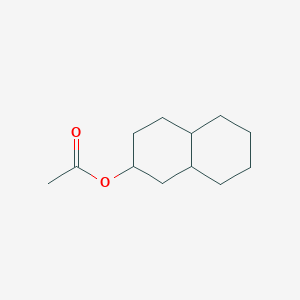

Decahydro-2-naphthyl acetate

Description

Historical Context and Evolution of Decalin-Based Compound Research

The study of decalin (decahydronaphthalene) and its derivatives is a significant subfield of organic chemistry. Decalin itself is a bicyclic organic compound that serves as an industrial solvent and can be produced by the hydrogenation of naphthalene (B1677914). wikipedia.org Research into decalin-based compounds has been spurred by their presence in a variety of natural products, particularly those isolated from microorganisms like fungi and actinomycetes. rsc.orgrsc.org

These naturally occurring decalin-containing molecules exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. rsc.orgnih.gov A key area of investigation has been the biosynthesis of the decalin ring system. It is proposed that in many cases, the formation of the decalin skeleton proceeds through an enzymatic intramolecular Diels-Alder reaction from a polyketide precursor. rsc.orgnih.gov The intricate structures and potent bioactivities of these natural products have made them attractive targets for total synthesis, driving the development of new synthetic methodologies. rsc.orgrsc.org

Significance of Bridged Bicyclic Systems in Organic Chemistry

Decahydro-2-naphthyl acetate (B1210297) possesses a fused bicyclic system, a subtype of the broader class of bicyclic molecules. Bicyclic systems are molecules containing two joined rings and are categorized into three main types: spiro, fused, and bridged. wikipedia.org In fused systems like decalin, the two rings share two adjacent atoms, or a single covalent bond. wikipedia.org

Bridged bicyclic systems, where the rings share three or more atoms, are particularly significant in organic chemistry. wikipedia.org These rigid, three-dimensional structures are found at the core of many biologically important molecules, including natural products and pharmaceuticals. wikipedia.orgpurechemistry.orgnih.gov The stereochemistry and inherent strain of these systems can profoundly influence their reactivity and biological function. purechemistry.org

A fundamental principle governing the stability and reactivity of bridged bicyclic systems is Bredt's Rule, formulated by Julius Bredt in 1924. purechemistry.org The rule states that a double bond cannot be located at a bridgehead position of a bicyclic system if it would introduce excessive ring strain, particularly in smaller ring systems. purechemistry.org Understanding these principles is crucial for the design and synthesis of novel, complex molecules with potential biological applications. purechemistry.orgnih.gov The construction of these bridged frameworks remains a formidable challenge, prompting continuous innovation in synthetic organic chemistry. nih.govchemrxiv.org

Overview of Acetate Esters in Synthetic and Applied Chemistry

Acetate esters are a class of organic compounds derived from the reaction of acetic acid with an alcohol. ebsco.comlibretexts.org This esterification process results in the characteristic R-O-C(=O)-CH₃ functional group. libretexts.orglibretexts.org Esters, in general, are known for their distinctive and often pleasant odors, contributing to the natural fragrances of many fruits and flowers. libretexts.orglibretexts.org

In synthetic and applied chemistry, acetate esters have diverse applications. Their pleasant aromas make them valuable components in the fragrance and food industries, where they are used as flavoring agents. ebsco.comfiveable.me Due to their favorable solvating properties and relatively low toxicity, many acetate esters, such as ethyl acetate and butyl acetate, are widely employed as solvents in paints, coatings, adhesives, and cleaning agents. fiveable.mepenpet.com

Furthermore, the ester functional group is a key feature in numerous pharmaceuticals and polymers. ebsco.comfiveable.me For example, the well-known drug aspirin (B1665792) is an acetate ester (acetylsalicylic acid). fiveable.me In polymer chemistry, polyesters, which contain repeating ester linkages, are used to produce a vast array of materials, from beverage bottles (PET) to biodegradable plastics (PLA). fiveable.me The versatility and wide-ranging utility of acetate esters underscore their importance in both industrial and research settings.

Compound Data

| Property | Value |

| IUPAC Name | 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl acetate nih.gov |

| Synonyms | Decahydro-beta-naphthyl acetate, 2-Decalinyl acetate nih.gov |

| Molecular Formula | C₁₂H₂₀O₂ nih.gov |

| Molecular Weight | 196.29 g/mol nih.gov |

| Appearance | Colorless, viscous liquid ontosight.ai |

| Odor | Mild, sweet, woody, floral ontosight.aithegoodscentscompany.com |

| Boiling Point | 135-140°C at 10 mmHg ontosight.ai |

| CAS Number | 10519-11-6 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9(13)14-12-7-6-10-4-2-3-5-11(10)8-12/h10-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCLIPLFEJSOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2CCCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051534 | |

| Record name | Decahydro-2-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10519-11-6 | |

| Record name | 2-Naphthalenol, decahydro-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydro-beta-naphthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decahydronaphthol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, decahydro-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decahydro-2-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decahydro-2-naphthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECAHYDRO-BETA-NAPHTHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A258Z18EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Decahydro 2 Naphthyl Acetate

Stereoselective Synthesis Strategies

Chemical synthesis strategies focus on controlling the formation of stereocenters within the decalin ring system to produce specific isomers.

The diastereomeric composition of decahydro-2-naphthyl acetate (B1210297) is fundamentally determined by the stereochemistry of its precursor, decahydro-2-naphthol (B1664090). The synthesis of this precursor often begins with the hydrogenation of 2-naphthol (B1666908). The choice of catalyst and reaction conditions during the hydrogenation of the aromatic naphthalene (B1677914) system is critical in directing the formation of different diastereomers of decahydro-2-naphthol. For instance, catalytic hydrogenation using a Raney Nickel catalyst in ethanol (B145695) can be employed to saturate the naphthalene ring system. The resulting mixture of decahydro-2-naphthols can then be acetylated to yield the corresponding mixture of decahydro-2-naphthyl acetate isomers. tandfonline.com The separation of these diastereomers can be challenging, making methods that selectively produce a single diastereomer highly valuable.

Achieving enantioselectivity in the synthesis of this compound can be approached by using chiral auxiliaries or asymmetric catalysis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. sfu.cataltech.ee For instance, a prochiral decalin precursor could be reacted with a chiral auxiliary, such as an Evans oxazolidinone, to guide an asymmetric alkylation or other bond-forming reaction, thereby setting the desired stereocenters. After the key stereocenter is established, the auxiliary is cleaved to yield the enantioenriched decahydro-2-naphthol, which is then esterified to the acetate.

Asymmetric catalysis offers another powerful route. Transition-metal catalysts combined with chiral ligands can enantioselectively reduce a ketone precursor, such as an octahydronaphthalenone, to a specific enantiomer of decahydro-2-naphthol. acs.org For example, chiral BINOL-derived disulfonimides have been recognized as effective organocatalysts in a variety of enantioselective transformations due to their tunable steric and electronic properties. ehu.es While specific applications of these advanced catalytic methods directly to this compound are not extensively detailed in readily available literature, the principles are widely applied in the synthesis of complex chiral molecules and represent a viable strategy for its enantioselective preparation. taltech.eeacs.org

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a highly effective and specific method for obtaining enantiomerically pure decahydro-2-naphthols and their corresponding acetates. These methods leverage the high stereoselectivity of enzymes and microorganisms.

Microbial hydrolysis of racemic decahydro-2-naphthyl acetates is a well-established method for kinetic resolution. In this process, a microorganism selectively hydrolyzes one enantiomer of the acetate to the corresponding alcohol, leaving the other acetate enantiomer unreacted. This allows for the separation of an enantioenriched alcohol and an enantioenriched acetate.

A study by Oritani and Yamashita demonstrated the enantioselective hydrolysis of various (±)-decahydro-2-naphthyl acetate isomers using the microorganism Bacillus subtilis. acs.org The research clarified the enantioselectivity of the hydrolysis and established the absolute configurations of the resulting chiral decahydro-2-naphthols. acs.orgdatapdf.com For example, the hydrolysis of (±)-cis,cis-decahydro-2-naphthyl acetate (6) with Bacillus subtilis yielded (-)-cis,cis-decahydro-2-naphthol (7) with a 54% enantiomeric excess (e.e.), which upon oxidation gave (-)-cis-ketone (4). acs.org This demonstrated that the microorganism preferentially hydrolyzes the (2R)-acetate.

Table 1: Microbial Hydrolysis of (±)-Decahydro-2-naphthyl Acetate Isomers by Bacillus subtilis

| Substrate (Acetate Isomer) | Recovered (+)-Acetate Configuration | Produced (-)-Alcohol Configuration | Enantiomeric Excess (e.e.) of Alcohol | Reference |

|---|---|---|---|---|

| (±)-cis,cis-Decahydro-2-naphthyl Acetate | (2R,4aS,8aS) | (2S,4aS,8aS) | 54% | acs.org |

| (±)-cis,trans-Decahydro-2-naphthyl Acetate | (2R,4aS,8aR) | (2S,4aS,8aR) | 34% | acs.org |

| (±)-trans,cis-Decahydro-2-naphthyl Acetate | (2R,4aR,8aS) | (2S,4aR,8aS) | 24% | acs.org |

| (±)-trans,trans-Decahydro-2-naphthyl Acetate | (2R,4aR,8aR) | (2S,4aR,8aR) | 4% | acs.org |

Isolated enzymes, particularly lipases, are widely used for the kinetic resolution of alcohols and their esters. These reactions can involve either the enantioselective hydrolysis of a racemic acetate or the enantioselective acylation of a racemic alcohol. Porcine pancreatic lipase (B570770) (PPL) has been successfully used in the enantioselective hydrolysis of racemic chloroacetates of decahydro-2-naphthalenols, which are close analogs of the acetates. researchgate.net The resulting enantiopure alcohols can then be easily converted to the corresponding decahydro-2-naphthyl acetates. researchgate.net

Alternatively, enzyme-catalyzed acylation of racemic decahydro-2-naphthols using an acyl donor like vinyl acetate is a common strategy. researchgate.netcnjournals.com In this kinetic resolution, one enantiomer of the alcohol is preferentially acylated by the enzyme, yielding an enantioenriched acetate and leaving the unreacted alcohol enantiomer. This approach offers a direct route to enantiomerically pure this compound.

Optimization of Esterification Protocols

The final step in the synthesis is the esterification of decahydro-2-naphthol to this compound. Optimizing this step is crucial for achieving high yields and purity. Traditional esterification methods often involve reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base. However, modern protocols focus on more efficient and environmentally friendly catalytic systems.

Research into the acetylation of related compounds, such as 2-naphthol, provides valuable insights. An efficient protocol for the selective acetylation of 2-naphthol to 2-naphthyl acetate utilizes nickel nitrate (B79036) as a homogeneous catalyst. sciencepublishinggroup.comresearchgate.net This method demonstrates high chemoselectivity and can be performed with acetic acid as the acylating agent, avoiding harsher reagents. sciencepublishinggroup.comresearchgate.net The principles of this catalytic system are applicable to the esterification of decahydro-2-naphthol. Additionally, microwave-assisted esterification has been shown to dramatically reduce reaction times and improve yields in the synthesis of other esters, such as methyl acetate, and represents a promising technique for the efficient production of this compound. uctm.edu

Table 2: Comparison of Catalysts for Acetylation of 2-Naphthol

| Catalyst | Acylating Agent | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| Nickel Nitrate (Ni(NO₃)₂) | Acetic Acid | Reflux | 90% Conversion | researchgate.net |

| Nickel Chloride (NiCl₂) | Acetic Acid | Reflux | 65% Conversion | researchgate.net |

| Nickel Acetate (Ni(OAc)₂) | Acetic Acid | Reflux | 55% Conversion | researchgate.net |

| None | Acetic Acid | Reflux | 35% Conversion | researchgate.net |

Acid-Catalyzed Esterification of Decahydro-2-naphthol

The direct esterification of decahydro-2-naphthol with an acylating agent such as acetic anhydride or acetic acid is a primary route to this compound. ontosight.ai This reaction is typically facilitated by a catalyst to enhance the reaction rate and yield. Modern methodologies have focused on employing a range of acid catalysts, from traditional homogeneous acids to more environmentally benign and recyclable heterogeneous solid acids.

Research into the acylation of related naphthol structures has identified various effective catalytic systems. For instance, the acetylation of 2-naphthol has been successfully achieved using nickel nitrate as a homogeneous catalyst, with acetic acid proving to be an effective acetylating agent. researchgate.netsciencepublishinggroup.com The efficiency of such reactions is highly dependent on the choice of catalyst and reaction conditions.

Heterogeneous solid acid catalysts are gaining prominence due to their ease of separation, reusability, and reduced environmental impact. nih.govripublication.com Catalysts like ion-exchange resins (e.g., Amberlyst-15), zeolites (e.g., Zr-ZSM-5), and mixed metal oxides found in industrial byproducts like fly ash have demonstrated high efficacy in esterification reactions. nih.govripublication.commdpi.com These catalysts provide active sites, typically Lewis or Brønsted acids, that activate the carbonyl group of the acylating agent, facilitating nucleophilic attack by the hydroxyl group of decahydro-2-naphthol. nih.gov The choice of catalyst can significantly influence reaction parameters, including temperature and reaction time, to achieve high conversion and selectivity.

| Catalyst Type | Specific Catalyst Example | Acylating Agent | Key Findings/Conditions | Reference |

|---|---|---|---|---|

| Homogeneous Lewis Acid | Nickel Nitrate (Ni(NO₃)₂) | Acetic Acid | Effective for the acetylation of the related 2-naphthol, suggesting applicability. Reaction proceeds in reflux conditions. | researchgate.netsciencepublishinggroup.com |

| Solid Acid (Ion-Exchange Resin) | Amberlyst-15 | Carboxylic Acids (General) | Widely used for esterifications; allows for easier product purification and catalyst recycling. Temperature is a key limitation for some resins. | ripublication.com |

| Solid Acid (Zeolite) | Zr-ZSM-5 | Fatty Acids | Demonstrated high yields (e.g., 94.41% for polyol esters), indicating strong catalytic activity for esterification. | mdpi.com |

| Solid Acid (Mixed Metal Oxides) | Fly Ash (FS-1 type) | Various Acids/Alcohols | High yields (e.g., 98% for dimethyl adipate) attributed to the synergistic effect of SiO₂, Al₂O₃, and Fe₂O₃. Catalyst is recyclable. | nih.gov |

Transesterification Processes and Conditions

Transesterification offers an alternative pathway to this compound, involving the reaction of decahydro-2-naphthol with an acetate ester, such as vinyl acetate or methyl acetate. This method can be catalyzed by enzymes or chemical catalysts and is particularly useful for its mild reaction conditions and high selectivity.

Enzymatic transesterification has been demonstrated as a highly specific method. For example, porcine pancreatic lipase has been used to catalyze the acetylation of decahydro-2-naphthols with vinyl acetate. ingentaconnect.com This biocatalytic approach allows for the resolution of stereoisomers, yielding optically pure products.

Chemical transesterification is also a viable industrial process. Tin-based catalysts are effective for the synthesis of various esters used in the perfume industry, with decahydro-β-naphthol listed as a suitable alcohol substrate. google.com The reaction typically proceeds by mixing the alcohol and an alkyl ester (e.g., methyl salicylate) and heating the mixture to distill off the lower-boiling alcohol byproduct, thereby driving the equilibrium towards the desired product. Reaction temperatures are generally maintained between 130°C and 180°C to balance reaction rate with the prevention of side reactions. google.com

| Catalyst Type | Specific Catalyst/Enzyme | Acetate Source | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Enzymatic | Porcine Pancreatic Lipase | Vinyl acetate | Solvent: t-butyl methyl ether | Enables kinetic resolution of cis,cis-decahydro-2-naphthols to yield optically pure products. | ingentaconnect.com |

| Chemical (Tin-based) | Tin-based catalysts | Lower alkyl esters (e.g., methyl salicylate) | 130°C - 180°C; removal of liberated alcohol | An effective industrial process for producing perfume esters from alcohols like decahydro-β-naphthol. | google.com |

Novel Synthetic Pathways to the Decalin Core

The decalin framework (bicyclo[4.4.0]decane) is the structural cornerstone of this compound. rsc.org The stereoselective construction of this motif is a central challenge in natural product synthesis and has driven the development of several powerful synthetic strategies.

The Diels-Alder reaction is a premier tool for constructing the decalin system. rsc.org In particular, the intramolecular Diels-Alder (IMDA) reaction of a suitably designed polyene precursor is a highly effective strategy for creating the fused six-membered rings with excellent stereocontrol. nih.govescholarship.org Research has shown that the diastereoselectivity of the IMDA reaction can be precisely guided by using chiral catalysts or by incorporating chiral auxiliaries into the acyclic precursor. nih.govescholarship.org This allows for access to specific stereoisomers of the decalin core. For instance, Lewis acids like diethylaluminum chloride (Et₂AlCl) can catalyze the IMDA reaction at low temperatures to favor specific transition states, leading to desired endo or exo products. nih.gov

Beyond the standard Diels-Alder, other innovative cyclization strategies have emerged:

Transannular Diels-Alder (TADA) Reaction: This approach involves the formation of a large macrocycle which then undergoes an internal Diels-Alder reaction to form the compact bicyclic decalin system. This has been used to prepare highly functionalized cis-decalins. researchgate.net

Cation- or Radical-Induced Polyene Cyclizations: These methods mimic the biosynthetic pathways of terpenoids, using an initiating cation or radical to trigger a cascade of ring closures to form the decalin structure. rsc.org

Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This variant reverses the typical electronic requirements of the diene and dienophile, providing a route to decalin synthons that are valuable for the synthesis of bioactive terpenoids. researchgate.net

These advanced methodologies provide chemists with a versatile toolkit for the stereocontrolled synthesis of complex decalin-containing molecules.

| Synthetic Strategy | Key Features | Example/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Diels-Alder (IMDA) | Cyclization of an acyclic triene precursor. Stereocontrol via chiral catalysts or auxiliaries. | Et₂AlCl, Chiral Oxazolidinones | Provides access to specific endo/exo diastereomers of the decalin core. | nih.govescholarship.org |

| Transannular Diels-Alder (TADA) | Macrocycle cyclization to form a bicyclic system. | Yamaguchi macrolactonization followed by thermal TADA. | Effective for constructing highly substituted cis-decalin systems. | researchgate.net |

| Inverse Electron Demand Diels-Alder (IEDDA) | Uses electron-poor dienes and electron-rich dienophiles. | Reaction of 2-formyl-4,4-dimethyl-cyclohexa-2,5-dienone with 1,2-disubstituted-1,3-dienes. | Yields decalin adducts as precursors to bioactive terpenoids. | researchgate.net |

| Anionic/Nucleophilic Cyclizations | Stepwise ring formation through nucleophilic attack. | (Not detailed in provided context) | A major class of methods for forming decalin motifs. | rsc.org |

Stereochemical Investigations and Conformational Analysis

Elucidation of Relative and Absolute Configurations of Decahydro-2-naphthyl Acetate (B1210297) Stereoisomers

The decahydronaphthalene (B1670005) ring system can exist as cis or trans isomers depending on the fusion of the two cyclohexane (B81311) rings. Furthermore, the position of the acetate group at C-2 introduces additional stereocenters, leading to a variety of possible stereoisomers. The determination of the relative and absolute configurations of these isomers is a fundamental aspect of its stereochemistry.

Early research focused on the synthesis and separation of various decahydro-2-naphthol (B1664090) isomers, which are the precursors to the corresponding acetates. biosynth.com The stereochemistry of these alcohols was often determined through chemical correlation with compounds of known configuration. For instance, the absolute configurations of chiral decahydro-2-naphthols have been elucidated by chemical correlation to (+)-(4aS,8aS)-trans-octahydro-2(1H)-naphthalenone. datapdf.com This process involves a series of chemical transformations that relate the unknown stereocenter to a known one, thereby establishing its absolute configuration.

Enzymatic resolutions have also proven to be a powerful tool in separating enantiomers and determining their absolute configurations. For example, the porcine pancreatic lipase-catalyzed acetylation of decahydro-2-naphthols with vinyl acetate has been used to resolve optically pure (2S,4aR,8aS)-(-)- and (2R,4aS,8aR)-(+)-cis,cis-decahydro-2-naphthols. ingentaconnect.comnih.gov The subsequent analysis of the products allows for the assignment of the absolute configuration of the separated enantiomers.

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, when suitable crystals can be obtained. nih.gov For instance, the absolute configuration of (-)-cis,cis-decahydro-2-naphthol was confirmed by X-ray analysis of its p-bromobenzoate derivative. datapdf.com

Spectroscopic Techniques for Stereoisomer Differentiation

Spectroscopic methods are indispensable for distinguishing between the different stereoisomers of decahydro-2-naphthyl acetate and for studying their conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the stereochemical analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, which is highly sensitive to the molecule's stereochemistry. acs.org

The chemical shifts and coupling constants of the protons in the decahydronaphthalene ring system are particularly informative. For example, the multiplicity and coupling patterns of the proton at C-2, to which the acetate group is attached, can help determine its axial or equatorial orientation. The spatial relationships between different protons, as revealed by Nuclear Overhauser Effect (NOE) experiments, are also crucial for assigning relative stereochemistry.

In more complex cases, derivatization with a chiral resolving agent, such as Mosher's acid, can be employed. The ¹⁹F NMR spectra of the resulting Mosher's esters of chiral decahydro-2-naphthols can be used to determine their absolute configurations and enantiomeric excess. ingentaconnect.comnih.gov

Infrared (IR) Spectroscopy in Conformational Studies

Infrared (IR) spectroscopy is a valuable tool for probing the conformational properties of molecules by identifying their characteristic vibrational modes. nist.gov In the context of this compound, the frequency of the carbonyl (C=O) stretching vibration of the acetate group can provide insights into its conformational environment.

Computational Chemistry for Conformational Landscapes

Computational chemistry has emerged as a powerful tool for investigating the conformational landscapes of complex molecules like this compound. These methods allow for the prediction of the relative stabilities of different stereoisomers and conformers.

Molecular Mechanics and Quantum Chemical Calculations

Molecular mechanics methods provide a computationally efficient way to explore the potential energy surface of a molecule and identify its low-energy conformations. These calculations are based on a classical model of the molecule, where atoms are treated as balls and bonds as springs.

For more accurate energy calculations and to investigate electronic properties, quantum chemical methods such as Density Functional Theory (DFT) are employed. acs.org DFT calculations have been used to investigate the geometry and conformational dynamics of decahydro-2-naphthyl moieties. acs.org These calculations can provide valuable information about the relative energies of different isomers and the energy barriers between them.

Prediction of Isomeric Ratios and Stability

By calculating the relative energies of the different possible stereoisomers and conformers of this compound, computational methods can predict their relative populations at a given temperature. This information is crucial for understanding the outcome of chemical reactions and for interpreting experimental data.

For instance, computational studies can help predict the preferred conformation of the decahydronaphthalene ring system (cis or trans fusion) and the favored orientation of the acetate group (axial or equatorial). These predictions can then be compared with experimental results from NMR and other spectroscopic techniques to provide a comprehensive understanding of the molecule's stereochemistry and conformational behavior.

Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways of Decahydro-2-naphthyl Acetate (B1210297) Hydrolysis

The hydrolysis of decahydro-2-naphthyl acetate, the cleavage of the ester bond by water, can be effectively promoted under acidic, basic, or enzymatic conditions. Each of these catalytic methods proceeds through a distinct mechanistic pathway.

The acid-catalyzed hydrolysis of esters like this compound is a reversible process that ultimately yields a carboxylic acid and an alcohol. libretexts.org The reaction is typically carried out by heating the ester in the presence of a strong acid catalyst and an excess of water to shift the equilibrium towards the products. libretexts.orglibretexts.org

The generally accepted mechanism for this transformation is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). youtube.comchemistrysteps.com This pathway involves the following key steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic attack by water: A water molecule then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original alkoxy group (-OR').

Elimination of the alcohol: The protonated alkoxy group is now a good leaving group (an alcohol), which is eliminated from the tetrahedral intermediate.

Deprotonation: The final step involves the deprotonation of the resulting protonated carboxylic acid by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product. youtube.com

Due to a lack of specific published kinetic data for the acid-catalyzed hydrolysis of this compound, the following table is illustrative of the type of data that would be collected in such a study. The hypothetical data demonstrates the expected dependence of the observed rate constant on acid concentration and temperature.

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of this compound

| [H⁺] (mol/L) | Temperature (°C) | k_obs (s⁻¹) (Hypothetical) |

| 0.1 | 50 | 1.5 x 10⁻⁵ |

| 0.2 | 50 | 3.0 x 10⁻⁵ |

| 0.1 | 60 | 4.5 x 10⁻⁵ |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces a carboxylate salt and an alcohol. libretexts.orgchemistrysteps.com The irreversibility stems from the final deprotonation step, which forms a resonance-stabilized carboxylate anion that is unreactive towards the alcohol. chemistrysteps.com

The mechanism is classified as BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) and proceeds as follows:

Nucleophilic attack by hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester.

Formation of a tetrahedral intermediate: This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the alkoxide: The tetrahedral intermediate collapses, leading to the elimination of the alkoxide leaving group (⁻OR').

Proton transfer: The alkoxide, being a strong base, deprotonates the newly formed carboxylic acid, yielding the final products: a carboxylate salt and an alcohol. This final acid-base reaction drives the equilibrium to completion. chemistrysteps.com

Table 2: Hypothetical Kinetic Data for the Base-Catalyzed Hydrolysis of this compound

| [OH⁻] (mol/L) | Temperature (°C) | k_obs (s⁻¹) (Hypothetical) |

| 0.05 | 25 | 2.1 x 10⁻⁴ |

| 0.10 | 25 | 4.2 x 10⁻⁴ |

| 0.05 | 35 | 6.3 x 10⁻⁴ |

The enzymatic hydrolysis of this compound is a prominent area of research, particularly for the production of enantiomerically pure decahydro-2-naphthols, which are valuable chiral building blocks. datapdf.com Lipases are the most commonly employed enzymes for this purpose. These enzymes exhibit high stereoselectivity, preferentially hydrolyzing one enantiomer of the racemic acetate, a process known as kinetic resolution. datapdf.comresearchgate.net

The mechanism of lipase-catalyzed hydrolysis generally involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the enzyme's active site. The serine hydroxyl group acts as the nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol (decahydro-2-naphthol). Finally, the acyl-enzyme intermediate is hydrolyzed by water to release the carboxylic acid and regenerate the active enzyme.

Studies have demonstrated the successful enantioselective microbial hydrolysis of (±)-decahydro-2-naphthyl acetates. datapdf.com For instance, the hydrolysis of racemic trans,cis-decahydro-1-naphthyl chloroacetate, a related compound, has been studied, highlighting the utility of enzymatic methods. tandfonline.com Lipase (B570770) B from Candida antarctica (CAL-B) is a particularly effective catalyst for the hydrolysis of various acetates, showing high reactivity and selectivity in non-aqueous media with the aid of carbonate salts. researchgate.net

Table 3: Research Findings on Enzymatic Hydrolysis of this compound and Related Compounds

| Enzyme Source | Substrate | Key Finding | Reference |

| Various Microbes | (±)-Decahydro-2-naphthyl Acetates | Enantioselective hydrolysis to produce chiral decahydro-2-naphthols. | datapdf.com |

| Candida antarctica Lipase B | Racemic Acetates (general) | High reactivity and enantioselectivity in non-aqueous media with carbonate salts. | researchgate.net |

| Lipase A from Candida antarctica | Acetate of phenyl-(2-naphthyl)-methanol | High enantioselectivity in hydrolysis. | researchgate.net |

Kinetics of Esterification and Transesterification Reactions

Esterification, the formation of an ester from a carboxylic acid and an alcohol, and transesterification, the conversion of one ester to another by reaction with an alcohol, are fundamental reactions for the synthesis of this compound.

The synthesis of this compound can be achieved through the esterification of decahydro-2-naphthol (B1664090) with acetic acid or its derivatives like acetic anhydride (B1165640). ontosight.ai Transesterification using vinyl acetate is another effective method. molaid.com These reactions are often catalyzed by acids or enzymes.

The kinetics of esterification are typically studied under conditions that favor product formation, such as removing the water byproduct or using a large excess of one reactant. researchgate.netuiowa.edu Kinetic models for esterification reactions are often complex, needing to account for the concentrations of the reactants, products, and catalyst. nih.govresearchgate.net While general kinetic models for esterification exist, specific studies on the kinetics of this compound formation are limited.

Investigation of Stereochemical Outcomes in Reactions

The stereochemistry of the decahydronaphthalene (B1670005) ring system is a critical aspect of its chemistry. The fusion of the two six-membered rings can be either cis or trans, and the acetate group can be in an axial or equatorial position. This leads to a variety of possible stereoisomers.

The investigation of stereochemical outcomes is most pronounced in the context of enzymatic hydrolysis. As mentioned, lipases can differentiate between the enantiomers of racemic this compound, leading to the kinetic resolution of the mixture. datapdf.com This allows for the preparation of optically active decahydro-2-naphthols and the remaining unreacted acetate. The stereochemical relationship between (±)-decahydro-2-naphthyl acetates and the resulting chiral alcohols has been a subject of study to determine absolute configurations. datapdf.comtandfonline.com

In non-enzymatic reactions, the stereochemical outcome will depend on the reaction mechanism. For instance, in an SN2-type reaction at a chiral center, an inversion of stereochemistry would be expected. However, for the AAC2 and BAC2 hydrolysis mechanisms, the reaction occurs at the achiral carbonyl carbon, and thus the stereochemistry of the decahydronaphthyl moiety is retained.

Applications in Polymer Science and Advanced Materials

Decahydro-2-naphthyl Acetate (B1210297) as a Monomer Precursor

While decahydro-2-naphthyl acetate itself is not typically used directly as a monomer in polymerization reactions, its structural precursor, decahydro-2-naphthol (B1664090), is a key starting material for synthesizing polymerizable monomers. ontosight.aikpi.ua The esterification of decahydro-2-naphthol with polymerizable acid chlorides or anhydrides, such as methacryloyl chloride, yields monomers like decahydronaphthyl methacrylate (B99206) (DNMA). kpi.ua This process is a fundamental step in translating the desirable properties of the decalin ring system into a polymerizable format.

The synthesis of decahydronaphthyl methacrylate (DNMA) involves reacting decahydro-2-naphthol with methacryloyl chloride in the presence of a base like triethylamine. kpi.ua The resulting DNMA monomer, which contains the decahydronaphthyl group as a bulky side chain, can then undergo polymerization to create polymers with high glass transition temperatures and specific optical properties. acs.orgresearchgate.net Similarly, vinyl ethers of decahydro-2-naphthol have been synthesized and studied for their polymerization behavior. osti.gov The acetate form, this compound, serves as a reference compound and a structural analogue for the repeating units within these advanced polymers. ontosight.ai

Polymerization Studies of Decahydro-2-naphthyl Vinyl Ethers

The vinyl ether of decahydro-2-naphthol is another important monomer derived from the decahydronaphthyl structure. Research dating back to the mid-20th century has explored the polymerization and copolymerization of this monomer using various techniques. osti.gov The presence of the ether linkage provides a different electronic and structural profile compared to methacrylate analogs, influencing the choice of polymerization methodology and the properties of the resulting polymer.

Cationic polymerization is a primary method for polymerizing vinyl ethers, due to the electron-donating nature of the ether oxygen which stabilizes the propagating cationic species. nih.gov Early studies investigated the ionic polymerization of the vinyl ether of decahydro-2-naphthol. osti.gov Modern living cationic polymerization techniques, which allow for precise control over molecular weight and distribution, can be applied to this monomer. These methods often employ a Lewis acid catalyst (such as SnCl₄, EtAlCl₂, or TiCl₄) in conjunction with an initiator and are typically conducted at low temperatures in non-polar solvents to maintain control and prevent chain-transfer reactions. spsj.or.jp

Recent advancements have introduced novel catalyst systems, including organocatalysts and electrophilic selenium reagents, that can initiate living cationic polymerization under ambient conditions, broadening the processing window for producing poly(vinyl ether)s. nih.govrsc.org The use of specific ligands or additives can further stabilize the propagating carbocation, leading to polymers with well-defined architectures. nih.gov For instance, systems using a strong Lewis acid like SnCl₄ have been shown to produce polymers with very narrow molecular weight distributions (Mw/Mn < 1.1), especially at temperatures below -30 °C, by creating stable growing ends that are less prone to termination. spsj.or.jp

Radical ring-opening polymerization (rROP) is a versatile technique used to introduce cleavable functional groups, such as esters or thioesters, into the backbone of vinyl polymers, thereby imparting degradability. digitellinc.comnih.gov This method does not involve the ring-opening of the decahydronaphthyl moiety itself. Instead, it relies on the copolymerization of a conventional vinyl monomer, such as decahydro-2-naphthyl vinyl ether, with a specially designed cyclic monomer that can undergo ring-opening. nih.gov

Examples of such rROP monomers include cyclic ketene (B1206846) acetals (CKAs) and thionolactones. digitellinc.comrsc.org During radical polymerization, the propagating radical adds to the exocyclic double bond of the CKA, leading to the opening of the ring and the formation of an ester linkage in the polymer backbone. nih.govrsc.org This creates a copolymer that combines the properties of the decahydro-2-naphthyl side groups with a backbone that can be chemically degraded. The random incorporation of these labile bonds is crucial for achieving homogeneous degradation. digitellinc.com

Controlled Degradability of Polymers Containing Decahydro-2-naphthyl Moieties

The integration of degradable linkages into polymers containing decahydro-2-naphthyl moieties is achieved primarily through the rROP copolymerization techniques described previously. By copolymerizing decahydro-2-naphthyl vinyl ether or methacrylate with monomers like 2-methylene-1,3-dioxepane (B1205776) (MDO), a cyclic ketene acetal, polymers with ester bonds embedded in their carbon-carbon backbone can be synthesized. digitellinc.comrsc.org

These ester linkages are susceptible to hydrolysis under acidic or basic conditions, allowing the polymer chain to be broken down into smaller, lower molecular weight fragments. rsc.orgnih.gov This "controlled degradability" is a highly sought-after feature for applications in areas like microelectronics or for creating environmentally benign materials. digitellinc.com The versatility of this approach allows for the creation of polymers with tunable degradation profiles by incorporating various cyclic monomers that cleave under specific conditions (e.g., acidic, basic, or reductive). researchgate.net The resulting materials retain the physical properties conferred by the bulky decahydronaphthyl groups while gaining the functionality of a degradable backbone.

Structure-Property Relationships in this compound-Derived Polymers

The relationship between the chemical structure of a polymer's repeating unit and its macroscopic properties is a central theme in materials science. researchgate.netpurdue.edunih.gov In polymers derived from decahydro-2-naphthol, the rigid, polycyclic side group profoundly influences the material's characteristics. Studies on poly(decahydro-2-naphthyl methacrylate)s [poly(DNMA)s] have provided detailed insights into these relationships. acs.orgresearchgate.net

The bulky nature of the decahydronaphthyl side chain restricts the rotational freedom of the polymer backbone, leading to a significant increase in the glass transition temperature (Tg). researchgate.netchemrxiv.org This enhancement in thermal stability is a key property for applications requiring high-temperature performance. Furthermore, the geometric isomerism of the decahydronaphthyl group itself plays a crucial role. Different isomers of poly(DNMA) exhibit distinct Tg values, demonstrating that subtle changes in the side-group geometry can be used to fine-tune the thermal properties of the polymer. acs.orgresearchgate.net

In addition to thermal properties, the alicyclic structure contributes to desirable optical characteristics. Poly(DNMA)s are noted for being transparent materials with a refractive index of approximately 1.489 and an Abbe number between 42 and 44, indicating low chromatic dispersion. acs.org These properties make them suitable for optical applications. The incorporation of these rigid, non-aromatic rings can also lead to materials with low dielectric constants and high oxidation resistance. researchgate.net

The table below, compiled from research findings, illustrates the effect of isomeric structure on the glass transition temperature of poly(DNMA). acs.orgresearchgate.net

| Poly(DNMA) Isomer Composition | Glass Transition Temperature (Tg) |

|---|---|

| Poly(DNMA)-II | 139.3 °C |

| Poly(DNMA)-I | 142.7 °C |

| Poly(DNMA)-III | 146.2 °C |

| Poly(DNMA)-III/IV | 152.9 °C |

Biochemical and Biological Interaction Research

Decahydro-2-naphthyl Acetate (B1210297) as a Biochemical Probe

The use of decahydro-2-naphthyl acetate as a biochemical probe is not extensively documented in publicly available scientific literature. While structurally related compounds, such as 2-naphthyl acetate, are utilized as substrates in various enzyme assays, specific applications of the decahydro- derivative in this context are not readily found. Enzyme assays are crucial for identifying the presence and quantity of specific enzymes, and they often employ substrates that, upon enzymatic cleavage, produce a detectable signal such as fluorescence or a color change sigmaaldrich.com. For instance, the hydrolysis of certain ester compounds by esterases can be monitored to determine enzyme activity nih.govnih.govscilit.comnih.gov. However, research detailing the application of this compound for such purposes, including its potential as a fluorogenic or chromogenic substrate to probe enzyme activity, is limited.

Enzymatic Biotransformations Involving this compound

Enzymatic biotransformations are a powerful tool in organic synthesis, offering high stereoselectivity for the production of chiral compounds. Lipases are a class of enzymes widely used for the kinetic resolution of racemic mixtures of alcohols and their corresponding acetates.

A key application of enzymatic biotransformation in relation to this compound is the kinetic resolution of its precursor, decahydro-2-naphthol (B1664090), through enantioselective O-acylation. In one study, various stereoisomers of decahydro-2-naphthyl-N-n-butylcarbamate were synthesized, which began with the resolution of decahydro-2-naphthols. This resolution was achieved through a porcine pancreatic lipase-catalyzed acetylation using vinyl acetate as the acyl donor nih.gov. This enzymatic process selectively acetylates one enantiomer of the racemic decahydro-2-naphthol, allowing for the separation of the faster-reacting enantiomer (as its acetate) from the unreacted, slower-reacting enantiomer. This method is effective for resolving the cis,cis-isomers of decahydro-2-naphthol nih.gov.

The optically pure decahydro-2-naphthols obtained from this resolution are then used to synthesize specific stereoisomers of related compounds, demonstrating the utility of enzymatic biotransformations in accessing enantiomerically pure building blocks nih.gov.

| Enzyme | Substrate | Acyl Donor | Solvent | Outcome |

|---|---|---|---|---|

| Porcine Pancreatic Lipase (B570770) | rac-cis,cis-decahydro-2-naphthol | Vinyl acetate | t-Butyl methyl ether | Resolution of (2S,4aR,8aS)-(-)- and (2R,4aS,8aR)-(+)-cis,cis-decahydro-2-naphthols |

Investigation of Chiral this compound Interactions in Biological Systems

The chirality of molecules plays a crucial role in their interaction with biological systems, as enzymes and receptors are themselves chiral. The different stereoisomers of a compound can exhibit markedly different biological activities.

Research into the stereoisomers of decahydro-2-naphthyl derivatives has provided insight into these chiral interactions. Following the enzymatic resolution of cis,cis-decahydro-2-naphthol, the separated enantiomers were used to synthesize specific stereoisomers of decahydro-2-naphthyl-N-n-butylcarbamate nih.gov. These stereochemically pure compounds were then investigated for their inhibitory effects on Pseudomonas lipase.

The study revealed a significant difference in the inhibitory potency between the enantiomers. Specifically, the (2S,4aR,8aS)-cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate was found to be 3.5 times more potent as an inhibitor of Pseudomonas lipase than its enantiomer, (2R,4aS,8aR)-cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate nih.gov. This difference in activity underscores the principle of chiral recognition by the enzyme's active site, where one enantiomer fits better and has a stronger inhibitory effect than the other. These findings were also observed to have similar effects on porcine pancreatic lipase nih.gov.

| Compound Stereoisomer | Target Enzyme | Relative Inhibitory Potency |

|---|---|---|

| (2S,4aR,8aS)-cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate | Pseudomonas Lipase | 3.5x more potent |

| (2R,4aS,8aR)-cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate | Pseudomonas Lipase | Baseline potency |

Advanced Analytical Methodologies for Decahydro 2 Naphthyl Acetate

Chromatographic Separation Techniques for Isomers

Chromatographic techniques are fundamental in the analysis of decahydro-2-naphthyl acetate (B1210297) due to the existence of multiple stereoisomers and geometric isomers. The separation and quantification of these isomers are paramount for quality control and to understand the olfactory properties of the mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like decahydro-2-naphthyl acetate. It is instrumental in determining the purity of the compound and the relative distribution of its various isomers. The high separation efficiency of capillary gas chromatography combined with the sensitive and specific detection by mass spectrometry allows for the resolution and identification of closely related isomers.

In a typical GC-MS analysis of fragrance materials, a weak polar capillary column is employed to separate the isomers based on their boiling points and polarities. The subsequent detection by an electron impact ion source provides mass spectra that can be used for identification by comparison with spectral libraries. For complex fragrance mixtures, advanced techniques such as GCxGC-MS offer enhanced separation power.

Key Research Findings:

Purity Assessment: GC-MS is routinely used to identify and quantify impurities in this compound samples. The peak area percentage of the main isomers relative to any other detected compounds provides a measure of purity.

Isomer Profiling: Different synthetic routes can lead to varying distributions of cis- and trans-isomers of this compound. GC-MS allows for the quantification of these isomer ratios, which is crucial as different isomers can possess distinct scent profiles.

Below is a representative table of GC-MS parameters used for the analysis of fragrance compounds, which would be applicable to this compound.

Table 1: Illustrative GC-MS Parameters for Fragrance Isomer Analysis

| Parameter | Value |

|---|---|

| Column | Weak polar capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of enantiomers. For this compound, which can exist as multiple enantiomeric pairs, chiral HPLC is indispensable for determining the enantiomeric excess and for the preparative separation of individual enantiomers. This is particularly important as the biological and olfactory properties of enantiomers can differ significantly.

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) system, is critical for achieving optimal separation.

Detailed Research Findings:

Chiral Stationary Phases: Studies on the separation of cyclic acetates have demonstrated the effectiveness of cellulose and amylose-based CSPs. For this compound, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier can be employed. thermofisher.com

Method Development: The optimization of the mobile phase composition, including the type and concentration of the organic modifier and any additives, is crucial for achieving baseline separation of the enantiomers.

The following table outlines typical parameters for the enantiomeric separation of chiral compounds by HPLC.

Table 2: Representative HPLC Conditions for Enantiomeric Separation

| Parameter | Value |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |

| Mobile Phase | Isocratic or Gradient mixture of organic solvents (e.g., Hexane/Ethanol (B145695) or Acetonitrile/Water) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis or Chiral Detector (e.g., Circular Dichroism) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

High-Resolution Mass Spectrometry for Structural Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural characterization of this compound and its isomers. The precise mass data allows for the determination of the elemental composition of the parent ion and its fragment ions, aiding in the confident identification of the compound and the differentiation of isomers with the same nominal mass.

When coupled with gas chromatography (GC-HRMS), this technique offers both high separation power and unambiguous identification. The high mass resolution and accuracy of instruments like Orbitrap or TOF mass spectrometers can help in distinguishing between isomers that may produce similar fragmentation patterns at low resolution.

Key Research Applications:

Isomer Differentiation: HRMS can differentiate between structural isomers by providing accurate masses of fragment ions. Subtle differences in fragmentation pathways can be detected, offering clues to the isomeric structure.

Impurity Identification: The high mass accuracy of HRMS facilitates the identification of unknown impurities by enabling the determination of their elemental formulas.

A summary of the capabilities of HRMS in this context is provided in the table below.

Table 3: Capabilities of High-Resolution Mass Spectrometry in Isomer Analysis

| Capability | Description |

|---|---|

| Mass Accuracy | Typically < 5 ppm, allowing for confident elemental composition determination. |

| Resolution | High resolving power (e.g., > 60,000 FWHM) to separate ions with very similar m/z values. |

| Fragmentation Analysis | Detailed analysis of fragment ions to elucidate the structure of isomers. |

| Sensitivity | High sensitivity for the detection of trace-level isomers and impurities. |

Advanced NMR Techniques for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For complex mixtures of this compound isomers, advanced NMR techniques are necessary to overcome the challenges of signal overlap in standard one-dimensional spectra.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide through-bond connectivity information that is crucial for assigning the structure of each isomer. Furthermore, Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique that can separate the NMR signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. This allows for the "virtual" separation of the isomers' spectra without physical separation.

Research Applications in Mixture Analysis:

Structural Assignment: 2D NMR techniques are used to unambiguously assign the proton and carbon signals for each isomer present in a mixture, confirming their connectivity and stereochemistry.

Mixture Deconvolution: DOSY experiments can provide separate spectra for each component in a mixture, facilitating the identification and structural analysis of individual isomers.

The following table highlights some advanced NMR techniques applicable to the analysis of complex isomer mixtures.

Table 4: Advanced NMR Techniques for the Analysis of this compound Isomers

| Technique | Application |

|---|---|

| COSY | Establishes proton-proton couplings within each isomer. |

| HSQC | Correlates directly bonded proton and carbon atoms. |

| HMBC | Shows long-range correlations between protons and carbons, revealing the carbon skeleton. |

| NOESY/ROESY | Provides information on through-space proximities of protons, aiding in stereochemical assignments. |

| DOSY | Separates the spectra of different isomers based on their diffusion rates. |

Structure Activity Relationship Sar Studies in Olfactory Chemistry

Correlation of Stereochemistry and Olfactory Perception of Decahydro-2-naphthyl Acetate (B1210297) Isomers

Decahydro-2-naphthyl acetate can exist in a variety of stereoisomeric forms due to the presence of multiple chiral centers in its decalin ring system. These isomers, which have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, can exhibit markedly different olfactory properties. While detailed sensory data for all possible isomers of this compound is not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights into the likely impact of stereochemistry on its scent profile.

The decalin ring system can exist in two primary conformations: cis-decalin and trans-decalin. The fusion of the two cyclohexane (B81311) rings in cis-decalin results in a bent structure, while trans-decalin has a more linear and rigid conformation. This fundamental difference in shape, coupled with the orientation of the acetate group at the 2-position (which can be either axial or equatorial), gives rise to a number of diastereomers and enantiomers, each with a unique three-dimensional profile.

For instance, studies on the enantiomers of a related compound, decahydro-5,5,8a-trimethyl-2-naphthyl acetate, have revealed distinct odor differences between the (+) and (-) forms. This strongly suggests that the various stereoisomers of this compound would also present a range of olfactory profiles. The "woody-fruity" description is likely an average perception of a mixture of isomers, with individual stereoisomers potentially exhibiting more specific notes, such as more pronounced woody, fruity, floral, or even herbal characteristics. springernature.com

Table 1: Postulated Olfactory Characteristics of this compound Isomers Based on General SAR Principles

| Isomer Type | Postulated Dominant Odor Characteristic | Rationale |

| trans-isomers | Potentially stronger woody, camphoraceous notes | The rigid, linear shape of the trans-decalin scaffold is often associated with woody and ambergris-type odors. |

| cis-isomers | Potentially more pronounced fruity, floral notes | The bent, more compact shape of the cis-decalin scaffold might fit differently into olfactory receptors, eliciting softer, fruitier responses. |

| Equatorial Acetate | Generally stronger overall odor intensity | The equatorial position is sterically less hindered, potentially allowing for better interaction with the binding pocket of an olfactory receptor. |

| Axial Acetate | Potentially weaker or modified odor profile | The axial position is more sterically hindered, which may lead to a weaker or altered interaction with the olfactory receptor. |

It is important to note that this table is based on general principles and extrapolations from related molecules. Rigorous sensory panel testing of each purified stereoisomer would be required to definitively characterize their individual odor profiles.

Computational Modeling of Olfactory Receptor Interactions with this compound

In the absence of experimentally determined structures of olfactory receptors (ORs) in complex with odorants, computational modeling has become an indispensable tool for investigating these interactions. parfums-de-grasse.com Techniques such as homology modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into how this compound and its isomers might bind to and activate specific ORs.

The process of modeling the interaction between this compound and an OR typically involves the following steps:

Homology Modeling of the Olfactory Receptor: Since the three-dimensional structures of most ORs are unknown, they are typically modeled based on the known crystal structures of other G-protein coupled receptors (GPCRs), such as rhodopsin or the β2-adrenergic receptor.

Ligand Preparation: The three-dimensional structures of the different stereoisomers of this compound are generated and their low-energy conformations are determined.

Molecular Docking: The isomers of this compound are then "docked" into the binding pocket of the modeled OR. Docking algorithms predict the preferred binding orientation and affinity of the ligand to the receptor. This can help to identify key amino acid residues in the receptor that are involved in the interaction.

Molecular Dynamics Simulations: Following docking, molecular dynamics simulations can be performed to simulate the dynamic behavior of the ligand-receptor complex over time. This can provide a more realistic picture of the binding process and help to understand how the binding of the odorant leads to the activation of the receptor.

These computational approaches can help to rationalize the observed differences in odor between stereoisomers. For example, a more potent isomer may be found to have a higher binding affinity or to form more stable interactions with the receptor. While these methods are powerful, they are still predictive in nature and require experimental validation.

Rational Design of Olfactory Analogues Based on this compound Scaffold

The decalin framework of this compound serves as a versatile scaffold for the rational design of new fragrance ingredients with potentially novel and interesting olfactory properties. By systematically modifying the structure of the parent molecule and evaluating the resulting changes in odor, chemists can develop a deeper understanding of the SAR and create new molecules with desired scent profiles.

Several strategies can be employed in the rational design of analogues based on the this compound scaffold:

Modification of the Ester Group: The acetate group can be replaced with other ester groups of varying chain length and branching (e.g., propionate, butyrate, isobutyrate). This can modulate the fruity and floral aspects of the odor profile.

Modification of the Decalin Ring System: The decalin ring itself can be modified, for example, by introducing unsaturation or by altering the ring fusion (e.g., creating spirocyclic systems).

Bioisosteric Replacement: The ester functional group could be replaced with other groups that have similar steric and electronic properties (bioisosteres), such as ethers or ketones, to explore new odor territories.

Table 2: Examples of Rational Design Strategies for this compound Analogues

| Modification Strategy | Example Analogue | Expected Impact on Odor Profile |

| Ester Modification | Decahydro-2-naphthyl propionate | Potential for a shift towards a more pronounced fruity or wine-like character. |

| Ring Substitution | 1-Methyl-decahydro-2-naphthyl acetate | The added methyl group could enhance the woody or camphoraceous notes and potentially introduce new facets to the scent. |

| Scaffold Alteration | Spiro[decalin-2,2'-oxolane] | This significant structural change would likely result in a completely different odor profile, potentially moving away from the woody-fruity character. |

Through a combination of synthesis, sensory evaluation, and computational modeling, the vast chemical space around the this compound scaffold can be systematically explored, leading to the discovery of new and valuable fragrance ingredients.

Future Research Directions and Emerging Applications

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The traditional synthesis of fragrance compounds often involves methods that are resource-intensive and generate significant waste. matec-conferences.orgresearchgate.net The fragrance industry is increasingly adopting green chemistry principles to develop more sustainable processes. matec-conferences.orgnih.gov Future research for Decahydro-2-naphthyl acetate (B1210297) is focused on developing new synthetic pathways that are more environmentally benign.

Key research areas include:

Biocatalysis: Utilizing enzymes for specific steps in the synthesis can lead to higher selectivity and reduced energy consumption compared to traditional chemical methods. matec-conferences.orgresearchgate.net

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like supercritical carbon dioxide or water can significantly reduce the environmental impact of the synthesis process. personalcaremagazine.com Supercritical CO2 is particularly advantageous as it is non-toxic, non-flammable, and its solvent properties can be tuned by changing pressure and temperature. personalcaremagazine.com

Renewable Feedstocks: A major goal of green chemistry is the use of renewable starting materials. researchgate.netpersonalcaremagazine.com Research into synthesizing the decalin core from bio-based precursors is a key long-term objective.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves exploring reactions like Diels-Alder cycloadditions or intramolecular cyclizations to construct the decalin system efficiently. rsc.org

The synthesis of the decalin core, the foundational structure of Decahydro-2-naphthyl acetate, can be achieved through various methods, including the catalytic hydrogenation of naphthalene (B1677914). wikipedia.org A significant focus of green chemistry in this context is the development of cleaner hydrogenation processes that operate under milder conditions and use more sustainable catalysts.

Development of Advanced Catalytic Systems for this compound Synthesis

The synthesis of this compound involves two key transformations: the hydrogenation of a naphthalene precursor to form the decalin ring structure and the subsequent esterification or acetylation. The development of advanced catalysts is crucial for improving the efficiency, selectivity, and sustainability of this process.

The hydrogenation of naphthalene to decalin is a critical step that can be influenced by the choice of catalyst. nih.govacs.org Research is ongoing to develop catalysts that offer high activity and selectivity under milder reaction conditions (lower temperature and pressure), which reduces energy consumption. mdpi.com

| Catalyst System | Support | Key Findings in Naphthalene Hydrogenation |

| Palladium (Pd) | Alumina (Al2O3) | Highly active, achieving high yields of decalin. Activity is dependent on Pd loading. nih.govacs.org |

| Nickel-Molybdenum (NiMo) | Alumina (Al2O3) | Effective for hydrogenation; Ni promotion enhances the hydrogenating activity of Mo. mdpi.com |

| Nickel-Copper (NiCu) | Alumina (Al2O3) | The addition of Cu can promote hydrogenation activity. mdpi.com |

| Molybdenum Sulfide (MoS2) | Activated Carbon (AC) | Shows good catalytic performance for naphthalene hydrogenation. nih.gov |

Future research in this area is directed towards:

Novel Catalyst Formulations: Investigating bimetallic catalysts (e.g., NiZn/Al2O3) and catalysts on novel supports (e.g., Layered Double Hydroxide-derived mixed metal oxides) to enhance performance. nih.govmdpi.com

Stereoselective Catalysis: The cis and trans isomers of decalin have different properties, and developing catalysts that can selectively produce the desired isomer is a significant area of research. acs.org

Bifunctional Catalysts: Designing catalysts that can perform multiple reaction steps, such as both hydrogenation and esterification, in a one-pot synthesis would streamline the production process.

AI-Driven Catalyst Design: Artificial intelligence (AI) and machine learning are being used to accelerate the discovery and optimization of new catalysts for hydrogenation reactions by predicting catalyst performance and screening large numbers of potential materials. nih.govatomfair.com

Untapped Potential in Pharmaceutical and Agrochemical Research

While primarily used in fragrances, the core chemical structure of this compound, the decalin ring system, is a key feature in many biologically active molecules. This suggests an untapped potential for its derivatives in pharmaceutical and agrochemical research.

The decalin scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs. For example, the decalin ring is a crucial hydrophobic component in statin drugs, which are used to lower cholesterol. mdpi.com This structural motif is also found in compounds investigated for the treatment of blood disorders like sickle cell anemia. google.com The rigid, three-dimensional structure of the decalin system allows it to bind effectively to biological targets.

In the agrochemical sector, bicyclic compounds and their esters are being explored for various applications. Research has shown that bicyclic ethers possess herbicidal activity. nih.gov Furthermore, the slow hydrolysis rate of esters derived from bicyclic structures could be harnessed to develop slow-release pesticides, which would offer longer effectiveness and potentially lower toxicity. nasa.gov Bicyclic orthoesters have also been investigated as potential insecticides. organic-chemistry.org

Future research could involve synthesizing and screening a library of this compound derivatives to explore their potential biological activities. This would involve modifying the acetate group or adding other functional groups to the decalin ring to modulate properties like binding affinity, solubility, and metabolic stability.

Integration with Machine Learning for Predictive Modeling in Chemical Synthesis and Properties

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the chemical industry, from molecular design to process optimization. mdpi.com For a compound like this compound, these computational tools offer powerful new avenues for research and development.

Machine learning models can be trained on large datasets of chemical structures and their associated properties to make rapid and accurate predictions. personalcareinsights.comacs.org In the context of this compound, this could be applied to:

Predicting Olfactory Properties: The scent of a molecule is intricately linked to its structure. ML algorithms can be used to predict the odor characteristics of different isomers or derivatives of this compound, accelerating the design of new fragrance ingredients. acs.org

Optimizing Synthetic Reactions: AI can be used to optimize reaction conditions for the synthesis of this compound. For instance, ML models can predict the performance of different hydrogenation catalysts, helping researchers to identify the most efficient systems without extensive trial-and-error experimentation. nih.govyoutube.com This can involve predicting how factors like temperature, pressure, and solvent will affect yield and selectivity. sjtu.edu.cn

Discovering New Applications: By predicting a wide range of physicochemical and biological properties, machine learning can help identify potential new applications for this compound and its derivatives. This could involve screening for potential pharmaceutical or agrochemical activity based on structural similarities to known active compounds.

Generative Models for New Molecules: Advanced AI techniques, such as generative neural networks, can even propose entirely new molecular structures with desired properties, opening up new possibilities for novel fragrance ingredients based on the decalin scaffold. personalcareinsights.comacs.org

The use of AI and machine learning provides a powerful toolkit to explore the vast chemical space around this compound, making the discovery and development process more efficient and targeted. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthesis methods for Decahydro-2-naphthyl acetate, and how can researchers ensure reproducibility?

- Methodological Answer : The synthesis involves catalytic hydrogenation of β-naphthol using rhodium on alumina (Rh/Al₂O₃) in an acetic acid medium, followed by esterification with acetic anhydride . To ensure reproducibility, researchers should:

- Standardize catalyst loading (e.g., 5-10% Rh by weight).

- Control hydrogen pressure (1-3 atm) and temperature (80-120°C) during hydrogenation.

- Monitor reaction completion via thin-layer chromatography (TLC) or gas chromatography (GC).

- Purify the product via fractional distillation or recrystallization.

- Key Considerations : Variability in isomer ratios (cis/trans) may arise due to incomplete hydrogenation; use nuclear magnetic resonance (NMR) to quantify stereoisomers.

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?